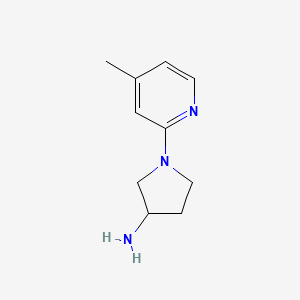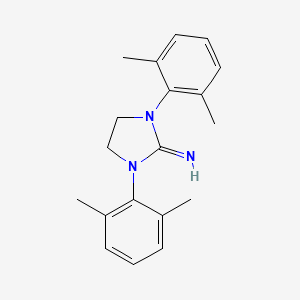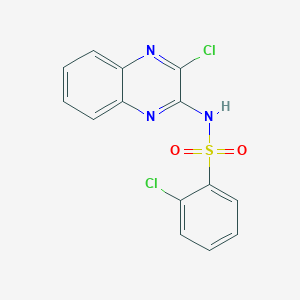
2-fluoro-5-(1,3-thiazol-2-yl)pyridine
Vue d'ensemble
Description
2-fluoro-5-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-5-(1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-fluoro-5-(1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-fluoro-5-(1,3-thiazol-2-yl)pyridine can be compared with other similar compounds, such as:
2-(6-Chloropyridin-3-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
2-(6-Bromopyridin-3-yl)thiazole: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.
2-(6-Methylpyridin-3-yl)thiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5FN2S |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(6-fluoropyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
Clé InChI |
RYYRZKHKRWYZOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=CS2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile](/img/structure/B8590727.png)








![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)



